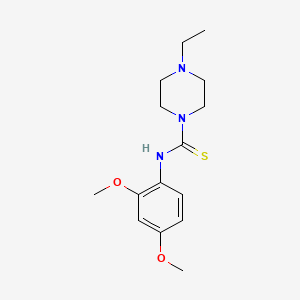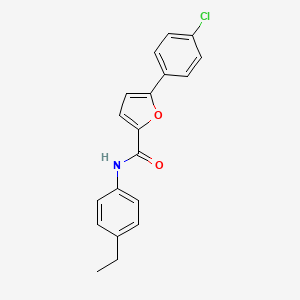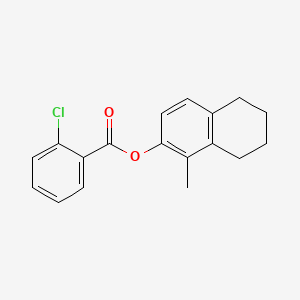
N-(2,4-dimethoxyphenyl)-4-ethyl-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-4-ethyl-1-piperazinecarbothioamide, commonly known as UMB68, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a piperazine derivative and is known to exhibit various biochemical and physiological effects.
科学研究应用
UMB68 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antipsychotic, and anticonvulsant properties. In cancer research, UMB68 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In antipsychotic research, UMB68 has been found to exhibit similar effects to traditional antipsychotic drugs, but with fewer side effects. In anticonvulsant research, UMB68 has been shown to reduce the frequency and severity of seizures in animal models.
作用机制
The exact mechanism of action of UMB68 is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine and serotonin systems. UMB68 has been shown to bind to the D2 dopamine receptor and the 5-HT2A serotonin receptor, which may contribute to its antipsychotic effects. UMB68 has also been shown to inhibit the activity of the enzyme histone deacetylase, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
UMB68 has been shown to exhibit various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. UMB68 has also been shown to inhibit the activity of certain enzymes, including histone deacetylase and monoamine oxidase. Additionally, UMB68 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
UMB68 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biochemical and physiological effects. However, there are also some limitations to using UMB68 in lab experiments. Its mechanism of action is not fully understood, and it may exhibit different effects in different cell types or animal models. Additionally, UMB68 may have potential side effects that need to be further investigated.
未来方向
There are several future directions for research on UMB68. One area of research is to further investigate its mechanism of action and how it interacts with different neurotransmitter systems in the brain. Another area of research is to explore its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the potential side effects of UMB68 and its safety profile in humans.
In conclusion, UMB68 is a promising compound with potential therapeutic applications in cancer, antipsychotic, and anticonvulsant research. Its mechanism of action is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. While there are some limitations to using UMB68 in lab experiments, its advantages and potential therapeutic benefits make it a promising area of research for future studies.
合成方法
The synthesis of UMB68 involves the reaction of 2,4-dimethoxybenzaldehyde with ethylpiperazine in the presence of thioamide. The reaction is carried out using a solvent such as ethanol or methanol, and the product is obtained by purification using various techniques such as column chromatography or recrystallization.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-ethylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-4-17-7-9-18(10-8-17)15(21)16-13-6-5-12(19-2)11-14(13)20-3/h5-6,11H,4,7-10H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRIQIBWGQKJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-allyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5829777.png)
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5829780.png)

![4-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5829797.png)
![methyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5829810.png)


![7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5829823.png)

![3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5829836.png)
![2,2'-{[(4-chlorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5829840.png)
![N-(4-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5829848.png)

![3-(4-chlorophenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5829852.png)